molecular formula C17H18ClNO2 B5816995 N-(2-chlorobenzyl)-4-isopropoxybenzamide

N-(2-chlorobenzyl)-4-isopropoxybenzamide

Cat. No. B5816995
M. Wt: 303.8 g/mol
InChI Key: VODDMRRXIRMTBG-UHFFFAOYSA-N
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Description

“N-(2-chlorobenzyl)-4-isopropoxybenzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structural component in many pharmaceutical drugs . The “2-chlorobenzyl” part indicates a benzyl group with a chlorine atom at the second position . The “4-isopropoxy” part suggests an isopropoxy group at the fourth position of the benzamide ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative to form the benzamide part. The chlorobenzyl and isopropoxy groups would likely be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with a chlorine-substituted benzyl group and an isopropoxy group attached at specific positions .


Chemical Reactions Analysis

The compound, like other benzamides, would likely undergo reactions typical of amides, such as hydrolysis. The chlorobenzyl group might undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For instance, chlorobenzyl compounds are typically colorless and have a high boiling point .

Safety and Hazards

Like other organic compounds, handling this compound would require standard safety precautions. It’s important to avoid inhalation, ingestion, or skin contact. In case of exposure, immediate medical attention is required .

Future Directions

The development of new drugs based on benzamide derivatives is an active area of research. These compounds are being explored for their potential in treating various diseases .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-12(2)21-15-9-7-13(8-10-15)17(20)19-11-14-5-3-4-6-16(14)18/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODDMRRXIRMTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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